Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate dihydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate;dihydrochloride is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The piperidine ring can be introduced through a series of steps involving the cyclization of appropriate precursors. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a similar ester functional group.
Methyl butyrate: Another ester with a different alkyl chain length.
Ethyl acetate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl (2S)-2-amino-3-[(3S)-2-oxo-3-piperidyl]propanoate is unique due to the presence of the piperidine ring and the specific stereochemistry of the amino and ester groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H18Cl2N2O3 |
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Molecular Weight |
273.15 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O3.2ClH/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12;;/h6-7H,2-5,10H2,1H3,(H,11,12);2*1H/t6-,7-;;/m0../s1 |
InChI Key |
VXTLFFVGAKTDGH-JFYKYWLVSA-N |
Isomeric SMILES |
COC(=O)[C@H](C[C@@H]1CCCNC1=O)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(CC1CCCNC1=O)N.Cl.Cl |
Origin of Product |
United States |
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